2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(4-5(12)13)7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNHPWBVHUERSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 3-Chloropyrazine Derivatives
- The starting material often involves 3-chloropyrazin-2-yl derivatives.
- Amination at the 2-position of 3-chloropyrazine under acidic or basic conditions is a common approach.
- For example, reaction with methylamine or methyl-substituted amines under reflux in solvents such as dioxane or THF, often in the presence of bases like triethylamine or DIPEA, facilitates substitution at the 2-position.
Coupling with Glycine or Glycine Derivatives
- The aminoacetic acid portion can be introduced by coupling the pyrazinyl amine intermediate with glycine or its esters.
- Carbodiimide-mediated coupling (e.g., using DCC - dicyclohexylcarbodiimide) with N-hydroxysuccinimide (NHS) activation is a common method for amide bond formation between the amine and carboxylic acid groups.
- This method ensures high specificity and yield for the formation of the aminoacetic acid moiety linked to the pyrazine ring.
Direct Substitution and Ester Hydrolysis
- Methyl esters of aminoacetic acid derivatives can be synthesized first, followed by hydrolysis to the free acid.
- Esterification of the aminoacetic acid moiety protects the acid group during substitution reactions and is later removed under acidic or basic conditions to yield the free acid.
Representative Synthetic Procedure (Based on Literature)
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Amination of 3-chloropyrazine with methylamine | Reflux in dioxane or THF, presence of base (TEA or DIPEA) | Formation of 2-(methylamino)-3-chloropyrazine intermediate |
| 2 | Coupling of intermediate with glycine methyl ester | DCC/NHS coupling in dioxane, room temperature, overnight | Formation of methyl ester of this compound |
| 3 | Hydrolysis of methyl ester | Acidic or basic hydrolysis (e.g., NaOH in water/THF) | Free this compound |
Detailed Reaction Mechanisms and Notes
Amination Mechanism: Nucleophilic substitution at the 2-position of 3-chloropyrazine occurs due to the electron-deficient nature of the pyrazine ring, facilitating attack by methylamine. Acidic or basic conditions help activate the ring or stabilize intermediates.
Coupling Mechanism: The carboxylic acid group of glycine or its ester is activated by DCC to form an O-acylisourea intermediate, which reacts with NHS to form an NHS ester. This ester then reacts with the amino group on the pyrazine intermediate to form the amide bond.
Hydrolysis: The methyl ester protecting group is removed under controlled hydrolysis conditions to avoid degradation of the sensitive pyrazine ring.
Industrial and Patent Insights
- Patent WO2021111465A1 describes processes involving related pyrazine intermediates for pharmaceutical synthesis, indicating the use of palladium-catalyzed coupling, selective deprotection, and amide bond formation steps, which can be adapted for this compound's synthesis.
- The patent emphasizes improved industrial viability, including aqueous organic solvents and mild reaction conditions, which could be relevant for scale-up.
Comparative Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct amination with methylamine | 3-Chloropyrazine, methylamine, base | Reflux in dioxane/THF | Simple, direct substitution | Requires careful control to avoid poly-substitution |
| DCC/NHS coupling with glycine methyl ester | DCC, NHS, glycine methyl ester, base | Room temperature, overnight | High specificity, good yields | Use of coupling agents adds cost and requires purification |
| Ester hydrolysis | NaOH or HCl, aqueous/organic solvent | Mild heating | Efficient deprotection | Hydrolysis conditions must be optimized to prevent side reactions |
Summary of Research Findings
- The preparation of this compound is well-supported by synthetic organic chemistry principles involving nucleophilic aromatic substitution and amide bond formation.
- Literature and patent sources confirm the viability of amination followed by coupling with amino acid derivatives.
- The use of protecting groups such as methyl esters is common to facilitate selective reactions and purification.
- Industrial processes focus on mild, scalable, and environmentally friendly conditions.
This comprehensive overview synthesizes diverse sources to provide a professional and authoritative understanding of the preparation methods for this compound, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its role as a pharmacological agent, particularly in the modulation of muscarinic acetylcholine receptors (mAChRs). Recent research indicates that derivatives of this compound can serve as positive allosteric modulators for the M3 mAChR, which is crucial in mediating the actions of acetylcholine in both peripheral and central nervous systems.
Structure-Activity Relationship Studies
In a study focusing on the structure-activity relationships (SARs) of related compounds, it was found that specific modifications to the core structure significantly affected their pharmacological activity. For instance, compounds similar to 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid exhibited enhanced potency and selectivity for the M3 receptor, demonstrating the importance of molecular structure in drug design .
| Compound | M3 PAM Activity (µM) | Selectivity over Other mAChR Subtypes |
|---|---|---|
| Compound A | 0.01 | High (M1: 1.5, M2: 1.1, M4: 0.8) |
| Compound B | 0.03 | Moderate (M1: 0.8, M2: 1.4, M4: 1.2) |
| Compound C | 0.1 | Low (M1: 57, M2: 180, M4: 1.2) |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that allow for the incorporation of various functional groups to enhance its biological activity. Characterization techniques such as NMR, FT-IR, and UV spectroscopy have been employed to confirm the structure and purity of synthesized compounds.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can significantly enhance muscle contraction in isolated smooth muscle tissue from rat bladders when applied at specific concentrations. This effect is attributed to their action as positive allosteric modulators at the M3 mAChR .
In Vivo Pharmacokinetics
Pharmacokinetic studies conducted on rat models showed that certain derivatives exhibit favorable absorption and distribution profiles, with a half-life conducive for therapeutic use . The following table outlines key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 0.8 |
| Volume of Distribution (L/kg) | 0.38 |
| Half-Life (h) | 7.8 |
| Bioavailability (%) | 62 |
Mechanism of Action
The mechanism of action of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural features and differences between the target compound and its analogues:
Physicochemical and Functional Comparisons
- Solubility : The sodium salt (CAS 1845706-45-7) exhibits superior aqueous solubility compared to the free acid forms (e.g., 2-(3-chloropyrazin-2-yl)acetic acid) due to ionic dissociation .
- Acidity: The acetic acid group in all analogues contributes to acidity, but substituents modulate pKa. For example, the nitro group in 2-[methyl(2-nitrophenyl)amino]acetic acid (CAS 31918-24-8) lowers the pKa further .
- Bioactivity: Pyrazine derivatives often exhibit kinase inhibition or antimicrobial activity. The methylamino group in the target compound may enhance binding to enzymes compared to ether-linked analogues (e.g., 2-[(6-chloropyrazin-2-yl)oxy]acetic acid) .
Biological Activity
2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid, a compound featuring a chloropyrazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chloropyrazine ring linked to a methylamino group and an acetic acid moiety. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and nucleic acids. The chloro-pyrazine moiety can engage in hydrogen bonding and π-π stacking interactions , influencing the structure and function of target biomolecules. Additionally, the amino-acetic acid group facilitates ionic interactions , further modulating its biological effects .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of chloropyrazine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures showed significant activity against prostate cancer cell lines (PC-3) and liver cancer cell lines (HepG2) .
- Antiviral Effects : Some derivatives have demonstrated antiviral properties, making them candidates for further investigation in the treatment of viral infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
- Anticancer Screening : A study conducted on pyrazine derivatives indicated that certain analogs exhibited IC50 values as low as 18 µM against Molm-13 cancer cell lines. The structure-activity relationship (SAR) highlighted that specific substitutions on the pyrazine ring significantly enhance anticancer efficacy .
- Mechanistic Insights : Molecular docking studies revealed that pyrazine derivatives occupy the ATP binding site of cyclin-dependent kinase 2 (CDK2), forming hydrogen bonds that contribute to their inhibitory effects. This suggests a potential pathway for developing targeted anticancer therapies .
- In Vitro Efficacy : In vitro assays using CellTiter 96 demonstrated that chloropyrazine derivatives could effectively inhibit cell proliferation in various cancer models, supporting their potential as therapeutic agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between methylamine derivatives and chloropyrazine precursors. Analogous procedures for pyrazine derivatives (e.g., triazine synthesis in ) suggest using polar aprotic solvents (e.g., DMF) at 50–80°C. Reaction progress should be monitored via TLC or HPLC, with purification through recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry and temperature gradients to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies proton environments (e.g., methylamino group at δ 2.8–3.2 ppm) and aromatic carbons (δ 150–160 ppm for pyrazine).
- FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and C-Cl (650–750 cm⁻¹) groups.
- HRMS : Validates molecular ion peaks.
- X-ray crystallography (–14): Resolves 3D geometry and hydrogen-bonding networks when single crystals are obtained .
Q. How can functional groups in this compound be identified and differentiated during analysis?
- Methodological Answer : Functional group analysis combines:
- Chemical derivatization : Esterification of the carboxylic acid (e.g., methyl ester formation as in ) for GC-MS analysis.
- Selective titration : Potentiometric titration quantifies acid dissociation constants (pKa).
- Chromatographic separation : Reverse-phase HPLC distinguishes hydrolytic degradation products .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP ( ) with basis sets (e.g., 6-31G*) calculate frontier molecular orbitals, electrostatic potentials, and charge distribution. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, while vibrational frequency analysis validates IR/NMR assignments. Comparative studies with Hartree-Fock methods ( ) assess electron correlation effects on accuracy .
Q. What approaches resolve contradictions between experimental crystallographic data and computational predictions for molecular geometry?
- Methodological Answer :
- Multi-method validation : Benchmark DFT against high-level coupled-cluster theory (CCSD(T)) for gas-phase geometry.
- Solvent modeling : Use polarizable continuum models (PCM) to incorporate solvent effects.
- Periodic boundary conditions : Simulate crystal packing forces (e.g., for O-H···N interactions in –14) to align with X-ray data .
Q. How do hydrogen-bonding patterns in crystalline forms influence physicochemical stability?
- Methodological Answer : X-ray topology (–14) reveals O-H···N and C-H···O interactions. Quantify via Hirshfeld surface analysis and lattice energy calculations (PIXEL method). Stability correlates with hydrogen-bond density and π-π stacking, which can be modulated through co-crystallization with pyridine derivatives (e.g., ) .
Q. What experimental designs are recommended for analyzing reaction mechanisms involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
